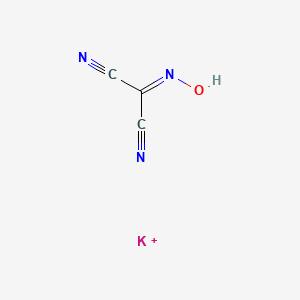

Malononitrile, potassium salt

Description

Malononitrile, potassium salt (C₃N₂K₂) is a reactive organometallic compound derived from malononitrile (C₃H₂N₂) through deprotonation and subsequent potassium ion coordination. It is synthesized by treating malononitrile with potassium bases such as potassium carbonate (K₂CO₃) or potassium hydride (KH) in aprotic solvents like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) . The salt exhibits unique reactivity due to its stabilized carbanion structure, which facilitates nucleophilic substitutions and cycloadditions.

Properties

CAS No. |

5458-49-1 |

|---|---|

Molecular Formula |

C3HKN3O+ |

Molecular Weight |

134.16 g/mol |

IUPAC Name |

potassium;2-hydroxyiminopropanedinitrile |

InChI |

InChI=1S/C3HN3O.K/c4-1-3(2-5)6-7;/h7H;/q;+1 |

InChI Key |

KSFLNMVMXODFMG-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=NO)C#N.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Malononitrile, potassium salt, can be synthesized through the reaction of malononitrile with potassium hydroxide. The reaction typically occurs in an aqueous medium, where malononitrile is dissolved in water and potassium hydroxide is added gradually. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound, often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Malononitrile, potassium salt, undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of substituted malononitrile derivatives.

Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes and ketones to form α,β-unsaturated compounds.

Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as aldehydes or ketones, and bases like sodium ethoxide or potassium tert-butoxide.

Condensation Reactions: Aldehydes or ketones, and catalysts such as piperidine or pyridine.

Cyclization Reactions: Various reagents depending on the desired heterocyclic product, often under basic or acidic conditions.

Major Products Formed

Substituted Malononitrile Derivatives: Formed through nucleophilic addition.

α,β-Unsaturated Compounds: Formed through Knoevenagel condensation.

Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

Malononitrile, potassium salt, has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and as a precursor in the synthesis of biologically active molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of malononitrile, potassium salt, involves its ability to act as a nucleophile due to the presence of the cyano groups. It can readily participate in nucleophilic addition and condensation reactions, forming stable intermediates and products. The potassium ion enhances the solubility and reactivity of the compound in various solvents.

Comparison with Similar Compounds

Key Properties :

- Solubility : Poor solubility in organic solvents (e.g., CH₂Cl₂, DMSO) and instability in aqueous media limit its characterization via NMR, necessitating X-ray crystallography or IR spectroscopy for structural analysis .

- Reactivity: The potassium salt participates in radical-mediated isomerization reactions under oxygen, as demonstrated in radical clock experiments with α-cyclopropyl malononitrile derivatives .

- Applications : Used in multicomponent reactions (MCRs) to synthesize heterocycles (e.g., pyrazoles, pyrroles) and as a precursor for functionalized trifluoroborates .

Comparison with Similar Compounds

Malononitrile Dimer (C₆H₄N₄)

The malononitrile dimer (1,1,3,3-tetracyanopropane) is a self-condensation product of malononitrile. Unlike its potassium salt, the dimer lacks ionic character, leading to distinct reactivity:

Mechanistic Insight : The potassium salt’s ionic nature bypasses the need for external bases in nucleophilic attacks, whereas the dimer relies on base-catalyzed deprotonation .

Sodium Salts of Malononitrile Derivatives

Sodium salts (e.g., sodium 2,2-dicyanoethyltrifluoroborate) are structurally analogous but differ in cation size and coordination effects:

Amidinium Salts of (Hydroxyimino)malononitrile

These salts (e.g., 1-methylguanidinium (hydroxyimino)malononitrile) are prebiotic analogs with contrasting stability and hydrogen-bonding profiles:

Dithiazolium Salts

Dithiazolium derivatives (e.g., 4-chloro-5-cyano-1,2,3-dithiazolium chloride) share synthetic pathways with malononitrile but differ in electronic structure:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.